(2S,3S,4R)-2-((S)-2-Fluoro-1-hydroxyethyl)pyrrolidine-3,4-diol
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Overview
Description
(2S,3S,4R)-2-((S)-2-Fluoro-1-hydroxyethyl)pyrrolidine-3,4-diol is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a fluoro-hydroxyethyl group and two hydroxyl groups, making it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-2-((S)-2-Fluoro-1-hydroxyethyl)pyrrolidine-3,4-diol typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and fluoroacetaldehyde.
Formation of Intermediate: The initial step involves the reaction of pyrrolidine with fluoroacetaldehyde under controlled conditions to form an intermediate compound.
Hydroxylation: The intermediate is then subjected to hydroxylation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl groups at the desired positions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4R)-2-((S)-2-Fluoro-1-hydroxyethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: PCC, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: NaN3, KCN
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Azides, nitriles
Scientific Research Applications
Chemistry
In organic chemistry, (2S,3S,4R)-2-((S)-2-Fluoro-1-hydroxyethyl)pyrrolidine-3,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chiral nature makes it a valuable tool for investigating stereospecific biological processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its versatility makes it a valuable intermediate in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (2S,3S,4R)-2-((S)-2-Fluoro-1-hydroxyethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-hydroxyethyl group and hydroxyl groups play crucial roles in binding to these targets, influencing their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S,4R)-2-((S)-2-Hydroxyethyl)pyrrolidine-3,4-diol
- (2S,3S,4R)-2-((S)-2-Fluoroethyl)pyrrolidine-3,4-diol
- (2S,3S,4R)-2-((S)-2-Hydroxypropyl)pyrrolidine-3,4-diol
Uniqueness
(2S,3S,4R)-2-((S)-2-Fluoro-1-hydroxyethyl)pyrrolidine-3,4-diol is unique due to the presence of both a fluoro group and a hydroxyl group on the ethyl side chain. This combination imparts distinct chemical and biological properties, making it more versatile and potentially more effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C6H12FNO3 |
---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
(2S,3S,4R)-2-[(1S)-2-fluoro-1-hydroxyethyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H12FNO3/c7-1-3(9)5-6(11)4(10)2-8-5/h3-6,8-11H,1-2H2/t3-,4-,5-,6-/m1/s1 |
InChI Key |
VOSUCXBUAJAOTO-KVTDHHQDSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](N1)[C@@H](CF)O)O)O |
Canonical SMILES |
C1C(C(C(N1)C(CF)O)O)O |
Origin of Product |
United States |
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